molecular formula C11H13NO4 B310130 3-[(2-Ethoxyacetyl)amino]benzoic acid

3-[(2-Ethoxyacetyl)amino]benzoic acid

Cat. No.: B310130
M. Wt: 223.22 g/mol
InChI Key: XAWMZMVMSLIZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Ethoxyacetyl)amino]benzoic acid (CAS: 23218-94-2; Molecular formula: C₁₁H₁₃NO₄; Molecular weight: 223.22 g/mol) is a benzoic acid derivative substituted at the meta position with an ethoxyacetyl-amino group. This compound features a carboxamide linkage between the benzoic acid core and an ethoxyacetyl moiety, contributing to its unique physicochemical and biological properties. The ethoxy group enhances lipophilicity compared to hydroxylated analogs, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and crystallinity .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-[(2-ethoxyacetyl)amino]benzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XAWMZMVMSLIZPJ-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)O

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethoxyacetyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminobenzoic acid and the ethoxyacetyl group .

Industrial Production Methods

Industrial production methods for 3-[(Ethoxyacetyl)amino]benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include dichloromethane and ethanol .

Chemical Reactions Analysis

Types of Reactions

3-[(Ethoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Ethoxyacetyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Ethoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent groups, positional isomerism, and electronic effects (Table 1):

Table 1: Structural Comparison

Compound Name (CAS) Molecular Formula Substituent Features Key Differences vs. Target Compound
3-[(2-Ethoxyacetyl)amino]benzoic acid (23218-94-2) C₁₁H₁₃NO₄ Ethoxyacetyl-amino at C3 Reference compound
3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid (649773-76-2) C₁₇H₁₇NO₅ Phenoxy-ethoxyacetyl-amino at C3 Bulky phenoxy group increases steric hindrance
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid (N/A) C₁₅H₁₁NO₄ Isobenzofuranone ring at C3 Rigid fused ring system alters conformation
2-(2-Ethoxy-2-oxoacetamido)benzoic acid (N/A) C₁₁H₁₁NO₅ Ethoxy-oxoacetamido at C2 Positional isomerism affects hydrogen bonding
(E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid (N/A) C₁₆H₁₅NO₄ Schiff base with ethoxy-hydroxybenzylidene Imine group enables metal coordination
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid (329180-46-3) C₁₅H₁₁Cl₂NO₄ Dichlorophenoxyacetyl-amino at C3 Chlorine atoms enhance lipophilicity

Physicochemical Properties

  • Lipophilicity: The dichlorophenoxy analog (LogP ~3.5) is more lipophilic than the target compound (LogP ~1.7, calculated via XLogP3 ), impacting membrane permeability.
  • Solubility: The ethoxy group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 3-[(3-Oxo-isobenzofuran)amino]benzoic acid), but the carboxylic acid ensures moderate aqueous solubility.
  • Hydrogen Bonding : The target compound forms O–H···O and N–H···O bonds, similar to analogs like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, but positional isomerism in the latter alters crystal packing .

Crystallographic and Supramolecular Features

  • Target Compound: No crystallographic data is available in the evidence, but analogs like 3-[(3-Oxo-isobenzofuran)amino]benzoic acid crystallize in monoclinic systems (P2₁/n) with dihedral angles of 67.8° between aromatic rings .
  • Schiff Base Analog : Forms S(6) intramolecular hydrogen bonds and R₂²(8) dimeric motifs via O–H···O interactions, stabilized by C–H···π stacking .
  • Phenoxy Derivatives: Bulky substituents (e.g., 4-ethoxyphenoxy) disrupt planar packing, reducing crystallinity compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.